An In-depth Technical Guide to the Chemical Properties of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine
An In-depth Technical Guide to the Chemical Properties of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry. The THIQ nucleus is found in a wide array of natural products and synthetic compounds with diverse and significant biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine, with a focus on its potential applications in drug discovery and development.
Chemical and Physical Properties
| Property | Value (Computed) | Data Source |
| Molecular Formula | C₁₀H₁₄N₂ | PubChem[1] |
| Molecular Weight | 162.23 g/mol | PubChem[1] |
| IUPAC Name | [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine | PubChem[1] |
| CAS Number | 195832-21-4 (for S-enantiomer) | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 162.115698455 Da | PubChem[1] |
| Topological Polar Surface Area | 38.1 Ų | PubChem[1] |
Synthesis
The synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine can be achieved through established methods for the construction of the tetrahydroisoquinoline ring system. The Pictet-Spengler reaction is a cornerstone in the synthesis of THIQs and is a plausible route to the target molecule.[2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
A generalized synthetic approach to 3-substituted THIQs involves the use of α-amino acids or their derivatives as starting materials. For the synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine, a suitable starting material would be a protected form of 2,4-diaminobutyric acid.
Below is a DOT language script illustrating the generalized Pictet-Spengler synthesis of a 3-aminomethyl-1,2,3,4-tetrahydroisoquinoline.
Experimental Protocol: Generalized Pictet-Spengler Synthesis
The following is a generalized experimental protocol for the synthesis of a 3-substituted tetrahydroisoquinoline, which can be adapted for the synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine. This protocol is based on established literature procedures for similar compounds.[2][3]
Materials:
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Protected 2-amino-4-phenylbutanoic acid derivative (starting material)
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Formaldehyde solution (37% in water) or paraformaldehyde
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Concentrated hydrochloric acid or another suitable acid catalyst
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Appropriate solvent (e.g., water, ethanol)
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Reducing agent (e.g., Lithium aluminum hydride, Sodium borohydride)
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Dry ether or tetrahydrofuran (for reduction step)
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Sodium bicarbonate or other base for neutralization
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Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
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Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
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Condensation and Cyclization:
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Dissolve the protected 2-amino-4-phenylbutanoic acid derivative in the chosen solvent.
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Add formaldehyde solution and concentrated hydrochloric acid.
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Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a basic pH is reached.
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Extract the product with an organic solvent.
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Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude cyclized product.
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Reduction of the Carboxylic Acid/Ester:
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Suspend the reducing agent (e.g., LiAlH₄) in a dry ethereal solvent under an inert atmosphere (e.g., nitrogen or argon).
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Dissolve the crude cyclized product in a dry solvent and add it dropwise to the suspension of the reducing agent at 0 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
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Filter the resulting precipitate and wash it with an organic solvent.
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Dry the combined filtrate and washings over an anhydrous drying agent and concentrate under reduced pressure to yield the crude (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine.
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Purification:
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The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol with a small percentage of ammonia).
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Reactivity
The reactivity of (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is characterized by the presence of two primary amine groups and the tetrahydroisoquinoline nucleus.
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N-Alkylation and N-Acylation: The primary amine groups are nucleophilic and can readily undergo alkylation and acylation reactions to form a variety of derivatives. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of the molecule.
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Reactions of the Tetrahydroisoquinoline Ring: The benzylic C1 position of the THIQ ring is susceptible to oxidation to form the corresponding 3,4-dihydroisoquinolinium ion. The aromatic ring can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions.
Potential Biological Activity and Signaling Pathways
While specific biological data for (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is limited, the broader class of 3-substituted tetrahydroisoquinolines has shown interesting pharmacological activities.
Inhibition of Phenylethanolamine N-methyltransferase (PNMT)
Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine. Inhibitors of PNMT have potential therapeutic applications in conditions where epinephrine levels are dysregulated. Studies on 3-substituted THIQ analogues have shown that they can be potent and selective inhibitors of PNMT.[4][5] The 3-substituent is believed to interact with a specific region of the enzyme's active site. The aminomethyl group in the target molecule could potentially form hydrogen bonds with amino acid residues in the active site, contributing to its inhibitory activity.
Below is a DOT language script illustrating the proposed interaction of a 3-substituted THIQ with the PNMT active site.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. DPP-IV inhibitors are an important class of drugs for the treatment of type 2 diabetes. Structurally related compounds, such as 3-aminomethyl-isoquinolones, have been identified as potent and selective DPP-IV inhibitors.[6] The aminomethyl group is hypothesized to form an electrostatic interaction with the S2 pocket of the enzyme. This suggests that (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine could also exhibit DPP-IV inhibitory activity.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
The following is a generalized protocol for assessing the in vitro inhibitory activity of a compound against DPP-IV.[7][8][9][10]
Materials:
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Human recombinant DPP-IV enzyme
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DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-p-nitroanilide)
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Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
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Test compound ((1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine)
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Reference inhibitor (e.g., Sitagliptin, Vildagliptin)
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96-well microplate (black for fluorescent assays, clear for colorimetric assays)
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Microplate reader (fluorometer or spectrophotometer)
Procedure:
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Preparation of Reagents:
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Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
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Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.
-
Prepare solutions of the DPP-IV enzyme and the substrate in the assay buffer at the desired concentrations.
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-
Assay Performance:
-
To each well of the microplate, add the assay buffer, the test compound or reference inhibitor solution, and the DPP-IV enzyme solution.
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Incubate the plate at 37 °C for a short period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader.
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-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
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Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.
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Conclusion
(1,2,3,4-Tetrahydroisoquinolin-3-YL)methanamine is a molecule of significant interest for drug discovery, building upon the established pharmacological importance of the tetrahydroisoquinoline scaffold. While specific experimental data for this compound is sparse, its synthesis is feasible through well-established chemical reactions, and its potential biological activities, particularly as an inhibitor of PNMT and DPP-IV, warrant further investigation. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds.
References
- 1. (S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine | C10H14N2 | CID 29921437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angular-Substituted [1,4]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties [frontiersin.org]
- 8. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
